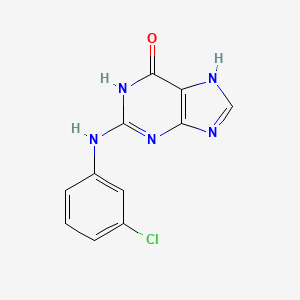
2-(Bromomethyl)naphthalene-3-acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)naphthalene-3-acetonitrile is an organic compound with the molecular formula C12H8BrN. This compound is characterized by the presence of a bromomethyl group attached to a naphthalene ring, which is further connected to an acetonitrile group. It is a white crystalline powder and is used in various chemical syntheses due to its reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Method 1: One common method involves the reaction of 2-(bromomethyl)naphthalene with potassium cyanide in dimethyl sulfoxide (DMSO) at 60°C for 16 hours.
Method 2: Another method involves the use of gem-difluoro olefin, aqueous ammonia, and acetonitrile in a pressure tube heated to 60°C for 24 hours.
Industrial Production Methods
Industrial production methods for 2-(Bromomethyl)naphthalene-3-acetonitrile typically involve large-scale synthesis using similar reaction conditions as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: 2-(Bromomethyl)naphthalene-3-acetonitrile undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as cyanide, azide, or hydroxide ions.
Oxidation and Reduction: This compound can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium cyanide in DMSO at elevated temperatures.
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of nitriles, azides, or alcohols.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)naphthalene-3-acetonitrile is used in various scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)naphthalene-3-acetonitrile involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions often involve the formation of carbon-carbon or carbon-heteroatom bonds, which are crucial in the synthesis of complex organic molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Bromomethyl)naphthalene: Similar structure but lacks the acetonitrile group.
2-Naphthylacetonitrile: Similar structure but lacks the bromomethyl group.
1-(Bromomethyl)naphthalene: Isomer with the bromomethyl group at a different position on the naphthalene ring.
Uniqueness
2-(Bromomethyl)naphthalene-3-acetonitrile is unique due to the presence of both a bromomethyl and an acetonitrile group, which provides it with distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C13H10BrN |
|---|---|
Molekulargewicht |
260.13 g/mol |
IUPAC-Name |
2-[3-(bromomethyl)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C13H10BrN/c14-9-13-8-11-4-2-1-3-10(11)7-12(13)5-6-15/h1-4,7-8H,5,9H2 |
InChI-Schlüssel |
MXQFSSVTQHUGIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C(=CC2=C1)CC#N)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine](/img/structure/B11855426.png)

![3-Nitro-2-(2-(pyridin-2-yl)vinyl)imidazo[1,2-a]pyridine](/img/structure/B11855450.png)






![(7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B11855506.png)


